![molecular formula C23H20N4O5S B2585043 2-(苄硫基)-7-甲基-5-(4-硝基苯基)-4-氧代-3,4,5,8-四氢吡啶并[2,3-d]嘧啶-6-羧酸甲酯 CAS No. 537046-48-3](/img/no-structure.png)

2-(苄硫基)-7-甲基-5-(4-硝基苯基)-4-氧代-3,4,5,8-四氢吡啶并[2,3-d]嘧啶-6-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

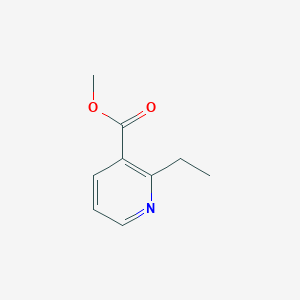

Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H20N4O5S and its molecular weight is 464.5. The purity is usually 95%.

BenchChem offers high-quality Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthesis Methods

The synthesis of this compound involves the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . The mechanism of this reaction has been discussed, and the assigned structure was confirmed through elemental analysis and spectral data .

Antitumor Activity

In Vitro Studies: The compound’s antitumor potential has been evaluated in vitro against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines using the MTT method. Remarkably, it demonstrated high potency compared to the standard antitumor drug, Cisplatin .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial. Researchers explore modifications to the core structure to enhance its antitumor properties. Investigating the impact of substituents on the triazolopyrimidine scaffold may reveal valuable insights .

Mechanism of Action

Unraveling the precise mechanism by which this compound exerts its antitumor effects is an ongoing area of research. Elucidating its interactions with cellular targets and pathways will aid in optimizing its therapeutic potential .

Pharmacokinetics and Toxicity

Assessing the compound’s pharmacokinetic profile and potential toxicity is essential for its clinical development. Studies on absorption, distribution, metabolism, and excretion (ADME) will guide further investigations .

Other Biological Activities

Beyond antitumor effects, exploring other biological activities (e.g., anti-inflammatory, antimicrobial, or antioxidant properties) could broaden its therapeutic scope .

Computational Modeling

Molecular docking studies can predict the binding affinity of this compound to specific protein targets. Computational approaches aid in rational drug design and optimization .

Future Prospects

Continued research on this compound may unveil novel applications, including combination therapies, targeted delivery systems, and personalized medicine approaches .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves the condensation of 2-amino-4-methylpyrido[2,3-d]pyrimidine-5,7-dione with 4-nitrobenzaldehyde, followed by the addition of benzyl mercaptan and methyl chloroformate. The resulting intermediate is then subjected to cyclization with acetic anhydride to yield the final product.", "Starting Materials": [ "2-amino-4-methylpyrido[2,3-d]pyrimidine-5,7-dione", "4-nitrobenzaldehyde", "benzyl mercaptan", "methyl chloroformate", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methylpyrido[2,3-d]pyrimidine-5,7-dione with 4-nitrobenzaldehyde in the presence of acetic acid to yield the intermediate 2-amino-4-methyl-5-(4-nitrophenyl)-7-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbaldehyde.", "Step 2: Addition of benzyl mercaptan and triethylamine to the intermediate from step 1 in the presence of acetonitrile to yield the intermediate 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbaldehyde.", "Step 3: Addition of methyl chloroformate to the intermediate from step 2 in the presence of triethylamine to yield the intermediate Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate.", "Step 4: Cyclization of the intermediate from step 3 with acetic anhydride in the presence of pyridine to yield the final product Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate." ] } | |

CAS 编号 |

537046-48-3 |

产品名称 |

Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate |

分子式 |

C23H20N4O5S |

分子量 |

464.5 |

IUPAC 名称 |

methyl 2-benzylsulfanyl-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |

InChI |

InChI=1S/C23H20N4O5S/c1-13-17(22(29)32-2)18(15-8-10-16(11-9-15)27(30)31)19-20(24-13)25-23(26-21(19)28)33-12-14-6-4-3-5-7-14/h3-11,18H,12H2,1-2H3,(H2,24,25,26,28) |

InChI 键 |

FTSZOEQROKGLEN-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2584961.png)

![N-(2,5-dimethylphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2584963.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide](/img/structure/B2584967.png)

![Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2584971.png)

![N-cyclopentyl-2-(3-methylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2584973.png)

![4-Imino-3-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B2584975.png)

![N-[(3-aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B2584976.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2584983.png)